molecular formula C8H9NO3 B104335 4-Amino-3-methoxybenzoic acid CAS No. 2486-69-3

4-Amino-3-methoxybenzoic acid

Cat. No.: B104335
CAS No.: 2486-69-3
M. Wt: 167.16 g/mol
InChI Key: JNFGLYJROFAOQP-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position and a methoxy group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Target of Action

4-Amino-3-methoxybenzoic acid is an intermediate used in the synthesis of various compounds with biological activities . It has been used to prepare (aminophenyl)benzothiazoles with antitumor activities and (phenyl)(cyanopyrazinyl)urea derivatives as checkpoint kinase-1 (Chk1) inhibitors . Therefore, its primary targets can be considered the enzymes or proteins involved in these pathways.

Mode of Action

Given its use in the synthesis of chk1 inhibitors, it may interact with the chk1 protein, a key player in dna damage response and cell cycle regulation . The compound could potentially inhibit the activity of Chk1, thereby affecting cell cycle progression and DNA repair mechanisms.

Biochemical Pathways

This compound is involved in the synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation . These alkaloids have been studied for their potential antitumor activities . The compound’s role in these biochemical pathways could have downstream effects on cell proliferation and survival, particularly in cancer cells.

Result of Action

The molecular and cellular effects of this compound would largely depend on the specific targets and pathways it affects. As a potential Chk1 inhibitor, it could interfere with cell cycle regulation and DNA repair, potentially leading to cell death in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-amino-3-methoxybenzoic acid involves the hydrolysis of methyl 4-amino-3-methoxybenzoate. The reaction is typically carried out in the presence of lithium hydroxide in a mixture of methanol, water, and tetrahydrofuran at room temperature under an inert atmosphere. The reaction mixture is stirred for 12 hours, followed by extraction and acidification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound can involve the oxidation of para-cresol using hydrogen peroxide in the presence of a base. Another method includes the oxidation of para-cresol with peroxy alcohols, such as peroxyethanol .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the amino group to an amine.

    Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Amino-3-methoxybenzoic acid is utilized in several scientific research applications:

Comparison with Similar Compounds

  • 4-Amino-2-methoxybenzoic acid
  • 4-Bromo-3,5-dimethoxybenzoic acid
  • 4-Amino-3-nitrobenzoic acid
  • 4-Amino-3-hydroxybenzoic acid

Comparison: 4-Amino-3-methoxybenzoic acid is unique due to the specific positioning of the amino and methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

4-amino-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFGLYJROFAOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302086
Record name 4-Amino-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2486-69-3
Record name 2486-69-3
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Record name 4-Amino-3-methoxybenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50302086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-methoxybenzoic acid
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Synthesis routes and methods

Procedure details

Following a procedure analogous to Example 12, 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid (230 mg, 0.86 mmol) and methyl 4-amino-3-methoxybenzoate (310 mg, 1.38 mM) [obtained by esterification of 4-amino-3-methoxybenzoic acid (Aldrich) with MeOH/AcC1]provides 269 mg (73%) of product; mp 278° C. dec. Saponification of 100 mg of methyl 3-methoxy-4-[[[5-methoxy-3-(1-methylethoxy)benzo [b]thien-2-yl]carbonyl]amino]benzoate gives 48 mg (50%) of product; mp 278°-281° C. dec.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid
Quantity
230 mg
Type
reactant
Reaction Step Two
Quantity
310 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-amino-3-methoxybenzoic acid (AMBA) influence the polymorphic crystallization of p-aminobenzoic acid (pABA)?

A1: Research indicates that AMBA acts as an effective additive in controlling the polymorphic outcome of pABA crystallization. [] While AMBA slows down the nucleation kinetics of both the α and β polymorphs of pABA, its impact is significantly more pronounced on the growth kinetics of the α-form. This selective inhibition stems from AMBA's ability to disrupt the aromatic stacking interactions primarily responsible for α-form growth. By hindering the growth of the α-form, AMBA allows the less readily crystallizing β-form to nucleate and grow in conditions that would typically favor the α-form. []

Q2: What is the rationale behind using this compound (AMBA) as an additive to control p-aminobenzoic acid (pABA) crystallization?

A2: The design strategy behind employing AMBA was rooted in the understanding that α-pABA growth is primarily driven by aromatic stacking interactions. [] Researchers specifically chose AMBA due to its ability to strongly interact with pABA stacks while simultaneously disrupting the stacking of adjacent molecules. This disruption arises from the specific structural features of AMBA. This approach proved successful in selectively inhibiting the α-form, showcasing the potential for rationally designing additives to control polymorphic outcomes in crystallization processes. []

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